molecular formula C5HBr3FN B8410733 2,3,5-Tribromo-6-fluoropyridine

2,3,5-Tribromo-6-fluoropyridine

Cat. No. B8410733
M. Wt: 333.78 g/mol
InChI Key: NSQITUIYSBJALK-UHFFFAOYSA-N
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Patent
US08946264B2

Procedure details

The reaction and post-treatment were carried out according to Example (8a) using 3,5,6-tribromopyridin-2-amine produced in Example (15a) (2.34 g, 7.07 mmol), sodium nitrite (0.73 g, 10.6 mmol) and hydrogen fluoride-pyridine (5 mL) to obtain the title compound (1.98 g, 84%) as a pale yellow oil.
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](N)=[N:4][C:5]([Br:9])=[C:6]([Br:8])[CH:7]=1.N([O-])=O.[Na+].N1C=CC=CC=1.[FH:21]>>[Br:9][C:5]1[C:6]([Br:8])=[CH:7][C:2]([Br:1])=[C:3]([F:21])[N:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.34 g
Type
reactant
Smiles
BrC=1C(=NC(=C(C1)Br)Br)N
Step Two
Name
Quantity
0.73 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC=C1.F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=C(C=C1Br)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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